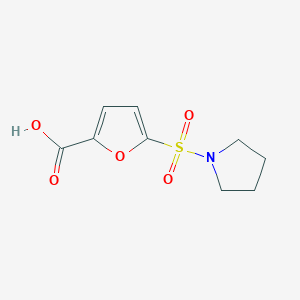

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

CAS No.: 933690-52-9

Cat. No.: VC3344817

Molecular Formula: C9H11NO5S

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933690-52-9 |

|---|---|

| Molecular Formula | C9H11NO5S |

| Molecular Weight | 245.25 g/mol |

| IUPAC Name | 5-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H11NO5S/c11-9(12)7-3-4-8(15-7)16(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2,(H,11,12) |

| Standard InChI Key | MHVZQTXAVRFEPX-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O |

Introduction

Chemical Identity and Structural Properties

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is a heterocyclic compound containing both furan and pyrrolidine moieties connected via a sulfonyl group. The compound exhibits specific structural characteristics that contribute to its chemical behavior and potential applications in various fields.

Basic Chemical Information

The compound 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO5S |

| Molecular Weight | 245.25234 g/mol |

| CAS Number | Not explicitly stated in sources |

| Structural Features | Furan ring with carboxylic acid at C-2 position and pyrrolidinylsulfonyl group at C-5 position |

The molecular structure features a furan ring as the core scaffold, with a carboxylic acid group at the 2-position and a pyrrolidin-1-ylsulfonyl group at the 5-position. This arrangement creates a molecule with both acidic (carboxylic acid) and potential hydrogen bond-accepting (sulfonyl) functionalities .

Structural Comparison with Related Compounds

To better understand the structural uniqueness of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid, it is valuable to compare it with analogous compounds that share similar structural elements. A closely related compound is 2-Methyl-5-[(pyrrolidin-1-yl)sulfonyl]-3-furoic acid, which differs in the position of the carboxylic acid group (3-position instead of 2-position) and contains an additional methyl group .

The key differences between these compounds are summarized in the following table:

| Feature | 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid | 2-Methyl-5-[(pyrrolidin-1-yl)sulfonyl]-3-furoic acid |

|---|---|---|

| Molecular Formula | C9H11NO5S | C10H13NO5S |

| Molecular Weight | 245.25 g/mol | 259.28 g/mol |

| Carboxylic Acid Position | 2-position | 3-position |

| Additional Substituents | None | Methyl group at 2-position |

| CAS Number | Not explicitly stated | 306936-43-6 |

These structural differences likely affect the physical, chemical, and biological properties of these compounds, potentially leading to different applications and behaviors in various contexts .

| Quantity | Price (USD) |

|---|---|

| 1 gram | $852.55 |

| 2.5 grams | $1,227.82 |

| 5 grams | $1,548.26 |

This pricing structure indicates a significant economy of scale, with the per-gram cost decreasing substantially as the purchase quantity increases. The relatively high cost suggests specialized synthesis requirements and limited production volumes .

Market Positioning

When compared to related compounds, 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid appears to be positioned as a specialized research chemical. Its pricing structure suggests it is primarily targeted toward research applications rather than industrial-scale usage. This is consistent with the typical market positioning of specialized heterocyclic compounds with unique functional group arrangements .

Physical and Chemical Properties

Chemical Reactivity Profile

The expected chemical reactivity of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid would be influenced by its key functional groups:

-

Carboxylic Acid Group: Capable of typical carboxylic acid reactions including esterification, amide formation, and salt formation with bases

-

Sulfonyl Group: Relatively stable but potentially reactive toward strong nucleophiles

-

Furan Ring: Susceptible to electrophilic aromatic substitution reactions and potentially Diels-Alder reactions

This reactivity profile would influence both its stability under various conditions and its potential utility in chemical synthesis applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume